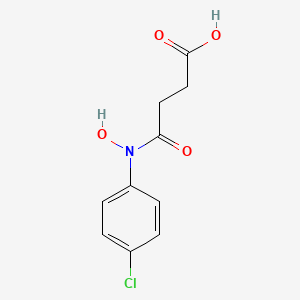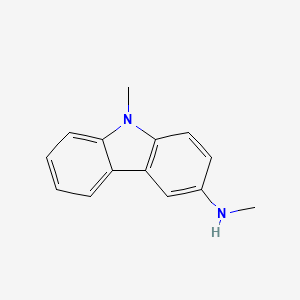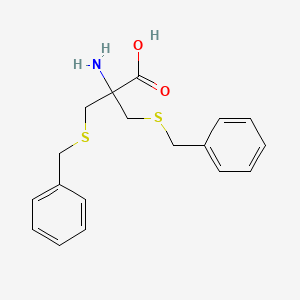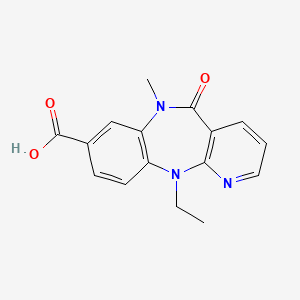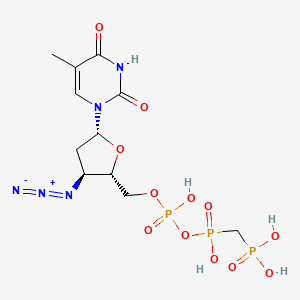
Me-AzddTTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate: is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a modified nucleoside triphosphate, which is essential for various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the azido and methylene groups at specific positions. The final step involves the phosphorylation of the modified nucleoside to produce the triphosphate form.
Industrial Production Methods: Industrial production of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The methylene group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can produce a nitro compound, while reduction can yield an amine derivative.
Scientific Research Applications
Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves its incorporation into DNA during replication. The azido group prevents further elongation of the DNA strand, effectively terminating replication. This property makes it a potent inhibitor of viral replication, particularly in retroviruses.
Comparison with Similar Compounds
- 3’-Azido-2’,3’-dideoxythymidine-5’-triphosphate
- 2’,3’-Didehydro-2’,3’-dideoxythymidine-5’-triphosphate
- Alpha, beta-methylene 3’-azido-2’,3’-dideoxythymidine-5’-diphosphate
Uniqueness: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate is unique due to the presence of both azido and methylene groups, which confer distinct chemical properties and biological activities. Its ability to terminate DNA replication makes it particularly valuable in antiviral research .
Properties
CAS No. |
116015-32-8 |
|---|---|
Molecular Formula |
C11H18N5O12P3 |
Molecular Weight |
505.21 g/mol |
IUPAC Name |
[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O12P3/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(27-9)4-26-31(24,25)28-30(22,23)5-29(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
ATXGWBPEWGUGFS-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


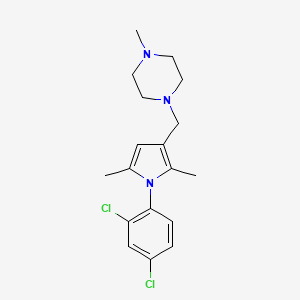
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)
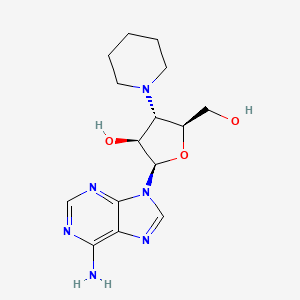
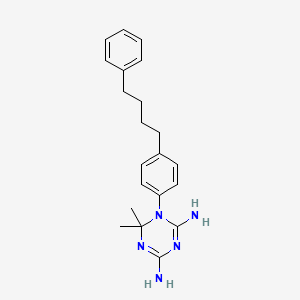
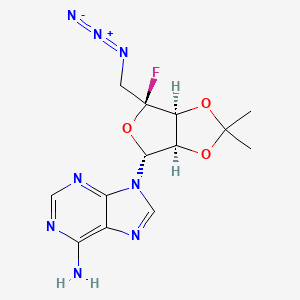
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
